
4-Isopropyl-6-(trifluoromethyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-6-(trifluoromethyl)isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. This compound is characterized by the presence of an isopropyl group at the 4th position and a trifluoromethyl group at the 6th position on the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-6-(trifluoromethyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropyl-6-(trifluoromethyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the isoquinolinone to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or azide-substituted derivatives.
Applications De Recherche Scientifique
4-Isopropyl-6-(trifluoromethyl)isoquinolin-1(2H)-one has been explored in various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its isoquinolinone core, which is known for various biological activities.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Material Science: Explored for its potential use in the development of organic electronic materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-6-(trifluoromethyl)isoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The isopropyl group can influence the compound’s binding affinity and selectivity towards specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropyl-6-methylisoquinolin-1(2H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-Isopropyl-6-chloroisoquinolin-1(2H)-one: Similar structure but with a chloro group instead of a trifluoromethyl group.
4-Isopropyl-6-fluoroisoquinolin-1(2H)-one: Similar structure but with a fluoro group instead of a trifluoromethyl group.
Uniqueness
4-Isopropyl-6-(trifluoromethyl)isoquinolin-1(2H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug-like characteristics.
Propriétés
Formule moléculaire |
C13H12F3NO |
|---|---|
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
4-propan-2-yl-6-(trifluoromethyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C13H12F3NO/c1-7(2)11-6-17-12(18)9-4-3-8(5-10(9)11)13(14,15)16/h3-7H,1-2H3,(H,17,18) |
Clé InChI |
LQWRVFAOPRXNAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CNC(=O)C2=C1C=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


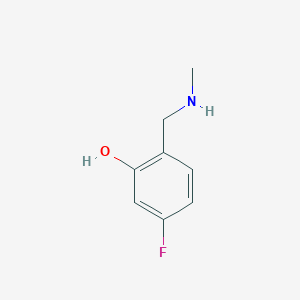
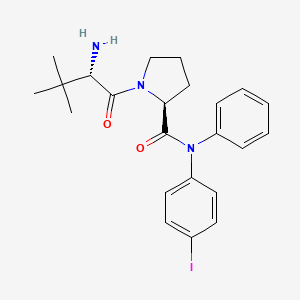

![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)

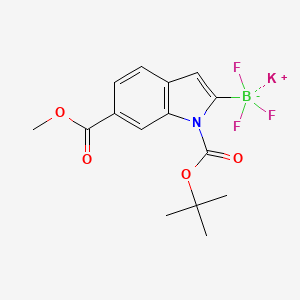
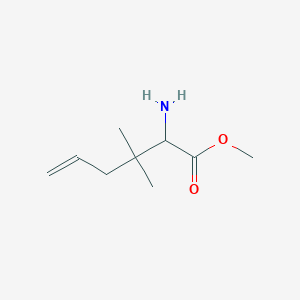

![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)
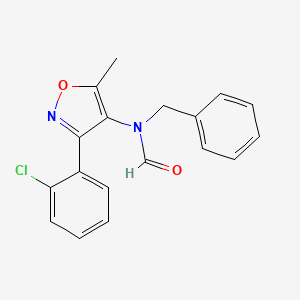
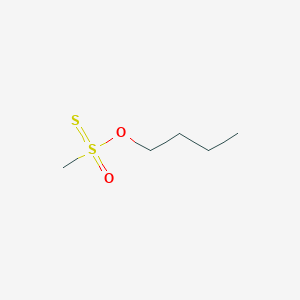

![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)
